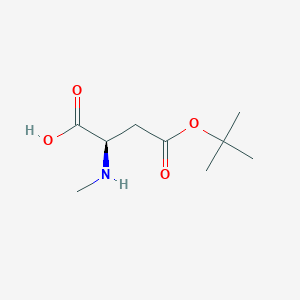
N-Me-D-Asp(OtBu)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-D-Aspartic Acid tert-Butyl Ester, also known as N-Me-D-Asp(OtBu)-OH, is a derivative of aspartic acid. This compound is often used in peptide synthesis and other chemical research applications due to its unique properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-Aspartic Acid tert-Butyl Ester typically involves the protection of the carboxyl group of aspartic acid with a tert-butyl group. This can be achieved through the reaction of aspartic acid with tert-butyl bromide in the presence of a base such as triethylamine . The methylation of the amine group is then carried out using methyl iodide under basic conditions .
Industrial Production Methods
Industrial production of N-Methyl-D-Aspartic Acid tert-Butyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-D-Aspartic Acid tert-Butyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The tert-butyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include various protected and deprotected derivatives of aspartic acid, which are useful intermediates in peptide synthesis .
Aplicaciones Científicas De Investigación
N-Methyl-D-Aspartic Acid tert-Butyl Ester has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.
Biology: Studied for its role in neurotransmission and as a potential therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in targeting neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-D-Aspartic Acid tert-Butyl Ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an agonist at N-methyl-D-aspartate (NMDA) receptors, which are involved in synaptic plasticity and memory function . The compound’s effects are mediated through the activation of these receptors, leading to calcium influx and subsequent cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-D-Aspartic Acid: Lacks the tert-butyl protecting group, making it more reactive in certain conditions.
N-Methyl-L-Aspartic Acid tert-Butyl Ester: The L-isomer of the compound, which has different stereochemistry and biological activity.
Aspartic Acid tert-Butyl Ester: Lacks the methyl group on the amine, resulting in different reactivity and applications.
Uniqueness
N-Methyl-D-Aspartic Acid tert-Butyl Ester is unique due to its combination of methylation and tert-butyl protection, which provides specific reactivity and stability. This makes it particularly useful in peptide synthesis and other chemical applications where selective protection and deprotection are required .
Propiedades
Fórmula molecular |
C9H17NO4 |
|---|---|
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
(2R)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m1/s1 |
Clave InChI |
VVZMENGKDSBXFM-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)C[C@H](C(=O)O)NC |
SMILES canónico |
CC(C)(C)OC(=O)CC(C(=O)O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


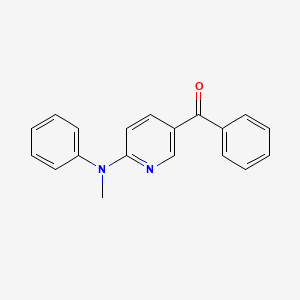
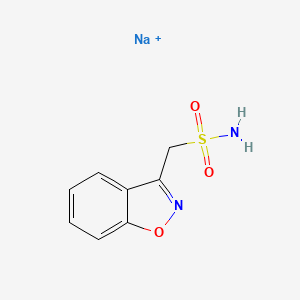
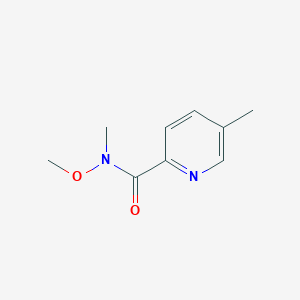

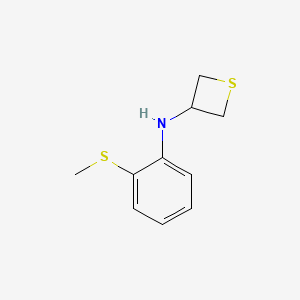
![1-(3-Ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-N-methylmethanamine](/img/structure/B13000742.png)
![7-Methoxy-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B13000747.png)

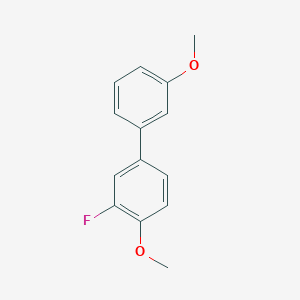
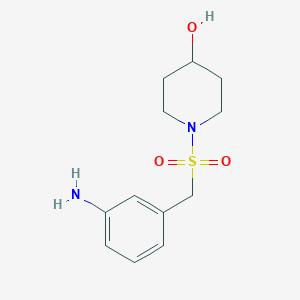
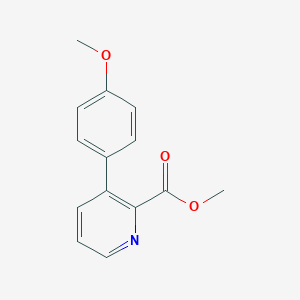
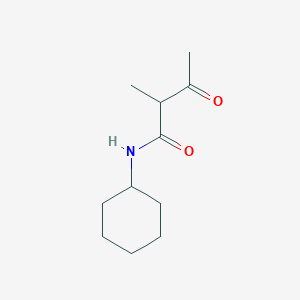
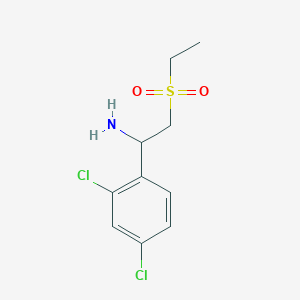
![3-[(5-Methyl-1,2-oxazol-3-yl)methoxy]propanoic acid](/img/structure/B13000796.png)
